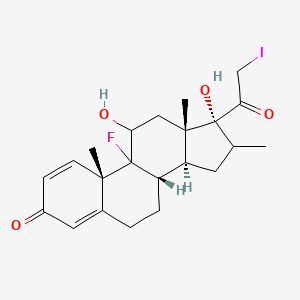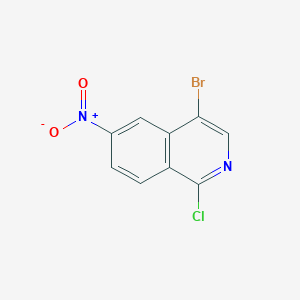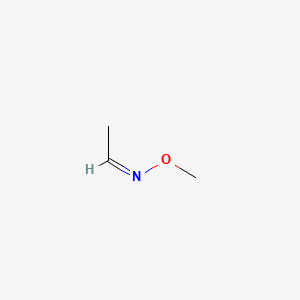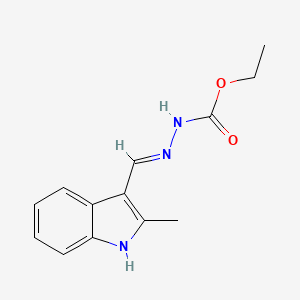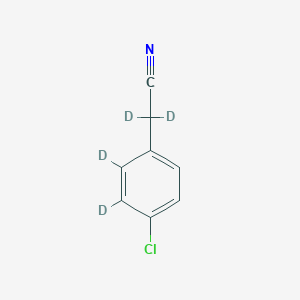
4-Chlorobenzyl-2,3,5,6-d4 cyanide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chlorobenzyl-2,3,5,6-d4 cyanide is a deuterium-labeled compound, which means that it contains deuterium atoms instead of hydrogen atoms at specific positions. This compound is often used in scientific research due to its unique properties and applications in various fields. The molecular formula of this compound is C8H2D4ClN, and it has a molecular weight of 155.62 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chlorobenzyl-2,3,5,6-d4 cyanide typically involves the introduction of deuterium atoms into the benzyl cyanide structure. One common method is the deuteration of 4-chlorobenzyl cyanide using deuterium gas or deuterated reagents under specific reaction conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the exchange of hydrogen atoms with deuterium atoms.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale deuteration processes using specialized equipment to ensure high purity and yield. The process may include steps such as purification, crystallization, and quality control to meet the required standards for research and commercial use .
Chemical Reactions Analysis
Types of Reactions: 4-Chlorobenzyl-2,3,5,6-d4 cyanide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the benzyl ring can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: The nitrile group can be reduced to form amines or other reduced products.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium hydroxide in the presence of a suitable solvent.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products:
Substitution: Products with different functional groups replacing the chlorine atom.
Oxidation: Carboxylic acids or other oxidized compounds.
Reduction: Amines or other reduced derivatives.
Scientific Research Applications
4-Chlorobenzyl-2,3,5,6-d4 cyanide has a wide range of applications in scientific research, including:
Chemistry: Used as a labeled compound in various chemical reactions to study reaction mechanisms and pathways.
Biology: Employed in metabolic studies to trace the incorporation and transformation of the compound in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of drugs containing similar structures.
Industry: Applied in the development of new materials and chemicals with specific properties
Mechanism of Action
The mechanism of action of 4-Chlorobenzyl-2,3,5,6-d4 cyanide involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can influence the rate of chemical reactions and the stability of intermediates. This can lead to differences in reaction outcomes compared to non-deuterated analogs. The compound’s effects are often studied in the context of its labeled nature, allowing researchers to track its behavior in various systems.
Comparison with Similar Compounds
4-Chlorobenzyl cyanide: The non-deuterated analog of 4-Chlorobenzyl-2,3,5,6-d4 cyanide.
4-Chlorobenzyl-d4 cyanide: Another deuterated variant with different deuterium labeling positions.
(4-Chlorophenyl)acetonitrile-d4: A compound with a similar structure but different labeling.
Uniqueness: this compound is unique due to its specific deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms can alter the compound’s physical and chemical properties, making it valuable for studying reaction mechanisms, metabolic pathways, and drug interactions .
Properties
IUPAC Name |
2-(4-chloro-2,3,5,6-tetradeuteriophenyl)acetonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN/c9-8-3-1-7(2-4-8)5-6-10/h1-4H,5H2/i1D,2D,3D,4D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVYMIRMKXZAHRV-RHQRLBAQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC#N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1CC#N)[2H])[2H])Cl)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
